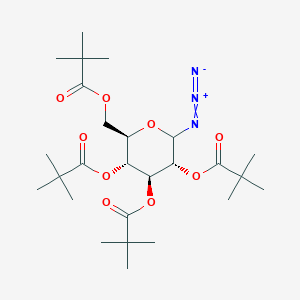
3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid
Descripción general
Descripción
“3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid” is a chemical compound with the CAS number 1257651-53-8 . It is also known as "Methyl 3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl) benzoate" .
Molecular Structure Analysis
The molecular structure of this compound is also complex. It contains a boron atom, which is unusual for organic compounds . The exact 3D structure is not available due to the complexity of the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.04 . It is a solid at room temperature and should be stored under inert gas .Aplicaciones Científicas De Investigación
Application in Photophysical Studies
Srivastava, Singh, and Mishra (2016) conducted research on 1,8-naphthalimide based compounds, including benzoic acid derivatives. They explored their application in forming nanoaggregates, which exhibited enhanced emission properties. These compounds were characterized using spectral data and X-ray crystallography, contributing to the understanding of photophysical behaviors in benzoic acid derivatives (Srivastava, Singh, & Mishra, 2016).
Synthesis and Structural Analysis
Da̧browski et al. (2007) studied ortho-lithiated derivatives of protected phenylboronic acid, which is structurally related to the compound . They highlighted its utility in synthesizing various ortho-functionalized arylboronic acids and related structures, demonstrating its importance in the field of organic synthesis (Da̧browski, Kurach, Luliński, & Serwatowski, 2007).
Application in Drug Development
Zhang (2012) described the synthesis of a benzoic acid derivative, PD0331179, as a matrix metalloproteinase-13 inhibitor, showcasing the compound's potential in pharmaceutical research (Zhang, 2012).
Use in Imaging and Diagnostics
Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors for potential use in PET radiotracers, contributing to imaging technologies in Alzheimer's disease research. This demonstrates the compound's relevance in diagnostic imaging and neurodegenerative disease studies (Gao, Wang, & Zheng, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO6/c1-14-6-10(15)19-13(20-11(16)7-14)9-4-2-3-8(5-9)12(17)18/h2-5H,6-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCDMNVJJJCDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1403757.png)


![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1403763.png)
